molecular formula C4H9ClO4S2 B1523770 3-Methanesulfonylpropane-1-sulfonyl chloride CAS No. 72315-12-9

3-Methanesulfonylpropane-1-sulfonyl chloride

Cat. No.: B1523770
CAS No.: 72315-12-9
M. Wt: 220.7 g/mol
InChI Key: RHDSTZIBQYMBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a propane backbone substituted with a methanesulfonyl group (-SO₂CH₃) at the 3-position and a sulfonyl chloride group (-SO₂Cl) at the 1-position. Sulfonyl chlorides are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their ability to act as sulfonating agents .

Properties

IUPAC Name

3-methylsulfonylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDSTZIBQYMBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Hydrolysis and Chlorination of Mercaptans (General Sulfonyl Chloride Preparation)

A well-documented industrial approach for preparing sulfonyl chlorides, including methane sulfonyl chloride derivatives, involves the simultaneous hydrolysis and chlorination of mercaptans in an aqueous hydrochloric acid medium under elevated temperatures. This method is adaptable to related sulfonyl chlorides such as 3-methanesulfonylpropane-1-sulfonyl chloride by using appropriate mercaptan precursors.

  • Process Description:

    • Gaseous mercaptan (e.g., methyl mercaptan or a longer-chain mercaptan analog) and chlorine gas are introduced simultaneously into a saturated aqueous hydrochloric acid solution.
    • The reaction occurs in a baffled, agitated column reactor, typically with gas spargers to ensure efficient dispersion.
    • The reaction temperature is elevated, with residence times ranging from 3 to 60 seconds to optimize conversion.
    • Hydrogen chloride formed is vented through a condenser to prevent product loss.
    • The reaction mixture is cooled to about 40–50 °C to separate the denser sulfonyl chloride product from the aqueous phase.
    • The product is further purified by stripping volatiles under reduced pressure to achieve >99% purity.
  • Key Advantages:

    • Continuous operation allows for high throughput and consistent product quality.
    • Recycling of aqueous hydrochloric acid minimizes waste.
    • The method is scalable and produces sulfonyl chlorides with high purity.
  • Relevance to this compound:

    • By selecting the appropriate mercaptan precursor (3-mercapto-propane sulfonic acid derivative or similar), this method can be adapted to synthesize the target compound.
    • The process controls heat release and prevents side reactions through aqueous hydrochloric acid moderation.
Parameter Typical Value/Condition
Reactants Gaseous mercaptan, chlorine gas
Reaction medium Saturated aqueous hydrochloric acid
Temperature Elevated (not specified, typically 40–80 °C)
Residence time 3–60 seconds
Product separation Cooling to 40–50 °C, phase separation
Purity of product >99% after vacuum stripping

(Adapted from US Patent US3993692A)

Sulfonyl Chloride Synthesis via Aryldiazonium Salt Photocatalysis (Advanced Laboratory Method)

Recent research has introduced visible-light photocatalysis as a mild and sustainable alternative for synthesizing sulfonyl chlorides from arenediazonium salts, mediated by heterogeneous photocatalysts such as potassium poly(heptazine imide).

  • Method Highlights:

    • The reaction uses arenediazonium tetrafluoroborates as precursors, generated from aromatic amines via diazotation.
    • Under visible light irradiation at room temperature, the photocatalyst promotes single electron transfer, facilitating the formation of sulfonyl chlorides.
    • The reaction medium often includes sulfur dioxide and hydrochloric acid, with acetonitrile as a solvent.
    • This method tolerates various functional groups and achieves yields between 50–95%.
    • It avoids the use of expensive transition metals and harsh conditions.
  • Potential Application to this compound:

    • While this method is primarily demonstrated on aromatic sulfonyl chlorides, the principle of photocatalytic chlorosulfonylation could be extended to aliphatic sulfonyl chlorides with suitable precursors.
    • The mild conditions reduce side reactions such as hydrolysis, which is critical for sensitive sulfonyl chloride compounds.
Parameter Details
Catalyst Potassium poly(heptazine imide) (heterogeneous)
Light source Visible light irradiation
Temperature Room temperature
Solvent Acetonitrile
Yield 50–95%
Functional group tolerance High (halides, esters, nitro, cyano groups)

(Based on research published in ACS Organic & Inorganic Au, 2022)

Classical Chlorination of Sulfonic Acids or Sulfonates

Traditional laboratory synthesis of sulfonyl chlorides, including this compound, often employs chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride to convert sulfonic acids or sulfonate salts to sulfonyl chlorides.

  • Typical Procedure:

    • The sulfonic acid or sulfonate precursor is dissolved or suspended in an inert solvent (e.g., dichloromethane).
    • The chlorinating agent is added dropwise at low temperature (0 °C to room temperature).
    • The reaction mixture is stirred for several hours until completion.
    • Excess chlorinating agent and by-products are removed by vacuum distillation or extraction.
    • The crude sulfonyl chloride is purified by recrystallization or chromatography.
  • Considerations:

    • This method is versatile and widely used in research labs.
    • It requires careful handling due to corrosive reagents and possible side reactions.
    • The yield and purity depend on reaction time, temperature, and reagent stoichiometry.
Reagent Typical Usage
Thionyl chloride 1.1–1.5 equivalents, low temperature addition
Solvent Dichloromethane or similar
Reaction time 1–4 hours
Purification Vacuum distillation, recrystallization

(General organic synthesis knowledge supplemented by literature protocols)

Summary Table of Preparation Methods for this compound

Method Key Features Advantages Limitations
Continuous Hydrolysis & Chlorination of Mercaptans Uses gaseous mercaptan and chlorine in aqueous HCl; continuous reactor High purity (>99%), scalable, continuous Requires specialized equipment; gas handling
Photocatalytic Aryldiazonium Salt Method Visible light photocatalysis with potassium poly(heptazine imide) catalyst Mild conditions, sustainable, high yields Mainly demonstrated for aromatic sulfonyl chlorides; adaptation needed
Chlorination of Sulfonic Acids with SOCl2 Classical chlorination using thionyl chloride or similar reagents Versatile, widely used in labs Corrosive reagents, requires careful handling

Chemical Reactions Analysis

Reactivity and Mechanism

3-Methanesulfonylpropane-1-sulfonyl chloride is highly reactive due to the electrophilic nature of the sulfonyl chloride group. Its reactions can be categorized as follows:

  • Formation of Methanesulfonates : This reaction occurs when this compound interacts with alcohols, leading to the formation of methanesulfonate esters through an E1cb elimination mechanism that generates a transient sulfene intermediate.

  • Sulfone Synthesis : The compound can add across alkenes to form sulfones, which are important intermediates in organic synthesis.

  • Elimination Reactions : It can undergo elimination reactions to yield various products, including quinolines when reacted with specific substrates .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameChemical FormulaUnique Features
Methanesulfonyl ChlorideCH₃SO₂ClSimplest sulfonyl chloride; precursor for various reactions.
3-(Methylsulfonyl)benzenesulfonyl ChlorideC₇H₇ClO₄S₂Contains a phenolic structure; used in pharmaceutical applications.
Propane-1-sulfonic AcidC₃H₈O₃SNon-chlorinated analogue; utilized in buffer solutions.
Benzene Sulfonyl ChlorideC₆H₅SO₂ClAffects aromatic compounds; widely used in organic synthesis.

Research Findings on Chemical Reactions

Recent studies have highlighted the utility of this compound in synthesizing complex organic molecules. For instance, it has been demonstrated that this compound can serve as a precursor for various sulfone derivatives through reactions with alkenes or nucleophiles .

Reaction Pathways

The following reaction pathways illustrate how this compound participates in various transformations:

  • Sulfone Formation :

    R2C=CR2+Cl SO2 C3H6SO2ClR2C(SO2R)CR2\text{R}_2C=CR_2+\text{Cl SO}_2\text{ C}_3\text{H}_6\text{SO}_2\text{Cl}\rightarrow \text{R}_2C(SO_2R')CR_2

This reaction shows how the sulfonylic functionality allows for nucleophilic attack on alkenes, yielding sulfones.

  • Methanesulfonate Formation :

    R OH+Cl SO2 C3H6SO2ClR SO2 C3H6SO2+HCl\text{R OH}+\text{Cl SO}_2\text{ C}_3\text{H}_6\text{SO}_2\text{Cl}\rightarrow \text{R SO}_2\text{ C}_3\text{H}_6\text{SO}_2+\text{HCl}

This pathway illustrates the conversion of alcohols into methanesulfonates.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₅H₁₁ClO₄S₂
  • Molecular Weight : 210.17 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in polar organic solvents, reactive towards water and alcohols.

Synthesis and Reactivity

3-Methanesulfonylpropane-1-sulfonyl chloride is typically synthesized from methanesulfonyl chloride through various methods that involve chlorination reactions. It serves as an effective reagent for generating sulfonate esters from alcohols and amines, which are crucial intermediates in organic synthesis.

Applications in Organic Synthesis

The compound is utilized in several key reactions:

  • Sulfonation Reactions :
    • Acts as a sulfonylating agent to introduce sulfonyl groups into organic molecules.
    • Useful in the formation of methanesulfonates from alcohols under basic conditions.
  • Chlorination Agent :
    • Functions as a chlorinating agent for the conversion of various substrates into their corresponding chlorinated products.
  • Intermediate for Pharmaceutical Synthesis :
    • Employed in the synthesis of biologically active compounds, including anti-inflammatory agents and antibiotics.

Pharmaceutical Applications

This compound has been documented in the synthesis of several pharmaceutical compounds:

Compound Target Disease Synthesis Method
1-Methanesulfonyl-1,2-dihydroquinolineAntimicrobial agentsReacted with methanesulfonamide and MBH acetates
Various sulfonamide derivativesAnticancer agentsUsed as a precursor for sulfonamide synthesis

Agrochemical Applications

The compound is also significant in the agrochemical sector:

  • Used to synthesize herbicides and pesticides that require sulfonyl functional groups for activity.
  • Enhances the efficacy of agrochemical formulations through improved solubility and stability.

Case Study 1: Synthesis of Sulfonamide Antibiotics

In a recent study, researchers utilized this compound to synthesize novel sulfonamide antibiotics. The methodology involved the reaction of this sulfonyl chloride with various amines, yielding high-purity products suitable for biological testing. The study demonstrated that the resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria.

Case Study 2: Development of Herbicides

Another application involved developing a new class of herbicides based on sulfonyl derivatives. The researchers found that incorporating this compound into their formulations significantly enhanced herbicidal activity while reducing phytotoxicity to crops.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylpropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The compound reacts with nucleophiles to form sulfonyl derivatives, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity at the sulfonyl chloride moiety, enhancing reactivity. Bulky groups (e.g., tetrahydro-2H-pyran-4-yl in ) hinder nucleophilic attack, reducing reaction rates.
  • Solubility : Polar substituents like methoxy () improve solubility in polar solvents, whereas hydrophobic groups (e.g., cyclohexyl in ) favor organic phases.

Stability and Handling

While direct safety data for the target compound are unavailable, sulfonyl chlorides generally require careful handling due to their reactivity. For instance, trifluoromethanesulfonyl chloride () has a low boiling point (29–32°C) and must be stored under inert conditions to prevent hydrolysis. Similar precautions are recommended for this compound.

Biological Activity

3-Methanesulfonylpropane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of biologically active molecules. This article explores the biological activity of this compound, highlighting its antimicrobial, antioxidant, and anti-tumor properties based on recent research findings.

This compound is characterized by the presence of two sulfonyl groups attached to a propane backbone. Its chemical structure can be represented as follows:

CH3SO2CH2CH2SO2Cl\text{CH}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl}

This compound is synthesized from methanesulfonyl chloride and other reagents, often involving processes that ensure high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that sulfonyl chloride derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various sulfonyl derivatives reported that certain compounds showed potent activity against Gram-positive bacteria such as Staphylococcus epidermidis and Methicillin-resistant Staphylococcus aureus (MRSA). The inhibition zones measured for these compounds ranged from 18.33 mm to 34.67 mm, indicating their potential as antimicrobial agents .

CompoundInhibition Zone (mm)Target Organism
3-MSP-SC34.67S. haemolyticus
3-MSP-SC30.67S. epidermidis
3-MSP-SC18.67MRSA

Antioxidant Activity

The antioxidant capacity of sulfonyl compounds is another area of interest. Compounds derived from sulfonyl chlorides have been shown to scavenge DPPH radicals effectively, indicating their potential in mitigating oxidative stress . This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.

Anti-tumor Effects

The anti-tumor potential of this compound has also been investigated. In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, particularly the MCF-7 breast cancer cell line. For example, one derivative demonstrated superior efficacy compared to others, highlighting the relevance of structural modifications in enhancing biological activity .

Case Studies

Several case studies have explored the biological applications of sulfonyl chlorides, including this compound:

  • Antimicrobial Efficacy Against MRSA : A study focused on the effectiveness of various sulfonamide derivatives against MRSA showed that compounds with structural similarities to this compound had significant inhibition zones, suggesting their potential as effective treatments for resistant bacterial strains .
  • Oxidative Stress Mitigation : Research examining the antioxidant properties of similar compounds indicated that they could effectively reduce oxidative stress markers in cellular models, supporting their use in formulations aimed at combating oxidative damage-related diseases .
  • Cytotoxicity in Cancer Research : Another investigation into the anti-tumor properties revealed that modifications to the sulfonyl group could enhance cytotoxicity against specific cancer cell lines, paving the way for new cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methanesulfonylpropane-1-sulfonyl chloride in laboratory conditions?

  • Methodology :

  • Step 1 : React benzene sulfonyl chloride derivatives with alkylating agents under inert atmospheres (e.g., nitrogen or argon) to introduce the methanesulfonyl group. Solvents like dichloromethane or chloroform are recommended for their low reactivity and high solubility .
  • Step 2 : Purify the crude product via recrystallization (using polar aprotic solvents) or column chromatography (silica gel with gradient elution of ethyl acetate/hexane mixtures) to achieve >95% purity .
    • Critical Parameters :
  • Temperature control (0–5°C during exothermic steps).
  • Moisture-free conditions to prevent hydrolysis of the sulfonyl chloride group.

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

  • Methodology :

  • Titration : Quantify active sulfonyl chloride groups via reaction with excess sodium hydroxide and back-titration with HCl .
  • Spectroscopy :
  • UV-Vis : Detect impurities with absorbance peaks outside 220–260 nm (λ_max for sulfonyl chlorides) .
  • NMR (¹H/¹³C) : Confirm molecular structure by identifying methanesulfonyl (δ 3.0–3.5 ppm for CH₃SO₂) and sulfonyl chloride (δ 4.0–4.5 ppm for SO₂Cl) signals .
  • Chromatography : HPLC with a C18 column and acetonitrile/water mobile phase (retention time comparison against standards) .

Advanced Research Questions

Q. How do reaction conditions influence the stability and reactivity of this compound in nucleophilic substitutions?

  • Experimental Design :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing transition states, while protic solvents (e.g., water) promote hydrolysis .
  • Temperature : Elevated temperatures (>40°C) accelerate side reactions (e.g., decomposition to sulfonic acids).
  • Moisture Control : Anhydrous conditions (molecular sieves or inert gas blankets) are critical to prevent hydrolysis .
    • Data Contradiction Analysis :
  • Discrepancies in reaction yields may arise from trace water in solvents. Validate solvent purity via Karl Fischer titration .

Q. What strategies minimize side reactions when using this compound in multi-step syntheses (e.g., peptide coupling or polymer functionalization)?

  • Mitigation Approaches :

  • Stepwise Stoichiometry : Use a 1.1–1.3 molar excess of the sulfonyl chloride to avoid over-functionalization.
  • Protecting Groups : Temporarily block reactive sites (e.g., amines with Boc groups) before sulfonylation .
  • Low-Temperature Reactions : Conduct reactions at –20°C to slow down competing hydrolysis pathways .
    • Case Study :
  • In polymer synthesis, sequential addition of monomers reduces cross-linking by controlling sulfonyl chloride availability .

Q. How can environmental degradation pathways of this compound be systematically analyzed?

  • Methodology :

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 2–12) at 25–60°C using LC-MS to detect sulfonic acid derivatives .
  • Advanced Spectroscopy : FTIR and high-resolution mass spectrometry identify intermediates (e.g., methane sulfonic acid) via characteristic S=O (1150–1250 cm⁻¹) and Cl⁻ loss (m/z shifts) .
    • Data Interpretation :
  • Degradation half-lives vary exponentially with pH; acidic conditions (pH < 4) stabilize the compound, while alkaline conditions (pH > 10) accelerate breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methanesulfonylpropane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methanesulfonylpropane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.